Piperidine,4-benzo[b]thien-5-yl-
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Overview
Description
Piperidine,4-benzo[b]thien-5-yl- is a heterocyclic organic compound that features a piperidine ring fused with a benzothiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,4-benzo[b]thien-5-yl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzothiophene derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Piperidine,4-benzo[b]thien-5-yl- may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Piperidine,4-benzo[b]thien-5-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines, thiols.
Scientific Research Applications
Piperidine,4-benzo[b]thien-5-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperidine,4-benzo[b]thien-5-yl- involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Benzothiophene: A bicyclic compound consisting of a benzene ring fused with a thiophene ring.
Uniqueness
Piperidine,4-benzo[b]thien-5-yl- is unique due to its combined structural features of both piperidine and benzothiophene, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-(1-benzothiophen-5-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14H,3-4,6-7H2 |
InChI Key |
LCYBAAHMTWUYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
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